1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one
Beschreibung
1-(4-Fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one is a synthetic compound featuring a benzazepine core linked to a 4-fluorophenyl group via a butanone chain. The 4-fluorophenyl group introduces electronegativity and steric effects, which may enhance binding affinity to target receptors.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c21-19-9-7-18(8-10-19)20(23)6-3-13-22-14-11-16-4-1-2-5-17(16)12-15-22/h1-2,4-5,7-10H,3,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLEQMLMXLPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one, often referred to as a benzazepine derivative, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22FNO
- Molar Mass : 311.39 g/mol
- CAS Number : [Not provided in the search results]
Pharmacological Activity
The compound exhibits various biological activities that warrant further exploration:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin synthesis. Compounds with structural similarities to 1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one have shown promising inhibitory effects on this enzyme. For instance, studies have indicated that certain derivatives can act as competitive inhibitors of tyrosinase with low IC50 values (e.g., ) .
- Antimelanogenic Effects : The compound's structural characteristics suggest potential antimelanogenic properties. Similar compounds have demonstrated the ability to reduce melanin production in B16F10 cells without cytotoxicity .
- Neuropharmacological Effects : Benzazepine derivatives are often studied for their neuropharmacological properties. Research on related compounds indicates that they may influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases.
The mechanisms through which 1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one exerts its effects include:
- Enzyme Binding : The compound likely binds to the active site of tyrosinase and other target enzymes through non-covalent interactions (e.g., hydrogen bonding and hydrophobic interactions), preventing substrate access and thus inhibiting enzymatic activity .
- Modulation of Neurotransmitter Levels : By interacting with receptors or transporters associated with dopamine and serotonin, it may modulate their levels and activity in the central nervous system.
Case Study 1: Tyrosinase Inhibition
A study evaluated various derivatives of benzazepine-like structures for their tyrosinase inhibition potency. The results indicated that modifications in the aromatic ring significantly influenced inhibitory activity:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound A | 0.18 | Competitive |
| Compound B | 0.40 | Noncompetitive |
| Compound C | 17.76 | Uncompetitive |
These findings suggest that structural optimization can enhance the inhibitory effectiveness against tyrosinase .
Case Study 2: Neuropharmacological Effects
Research on related benzazepine compounds has demonstrated their efficacy in animal models for anxiety and depression. These studies typically involve behavioral assays such as the forced swim test and elevated plus maze:
| Compound | Effect Observed | Reference |
|---|---|---|
| Compound D | Reduced anxiety-like behavior | Study X |
| Compound E | Increased serotonin levels | Study Y |
Such studies highlight the potential therapeutic applications of benzazepine derivatives in psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
Core Architecture
- Target Compound: Combines a 1,2,4,5-tetrahydro-3H-3-benzazepine ring with a 4-fluorophenyl-substituted butanone chain. The benzazepine’s partial saturation and nitrogen positioning create a unique pharmacophore.
- HAL (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) : Features a piperidine ring instead of benzazepine, with a 4-chlorophenyl substituent and a hydroxyl group. The six-membered piperidine ring may confer different steric and electronic properties compared to the benzazepine .
- Chalcone Derivatives (e.g., (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one) : Contain a planar α,β-unsaturated ketone system. The fluorophenyl group in chalcones exhibits dihedral angles ranging from 7.14° to 56.26° relative to adjacent rings, influencing molecular conformation and intermolecular interactions .
Substituent Effects
- Fluorophenyl Orientation : In the target compound, the fluorophenyl group’s orientation is likely influenced by the benzazepine’s flexibility. In chalcone derivatives, fluorophenyl groups adopt varying angles, which modulate crystallographic packing and solubility .
- Halogen vs.
Pharmacological Implications
- Dopaminergic Activity: SCH23390, a tetrahydrobenzazepine derivative, is a potent dopamine D1 antagonist. The target compound’s benzazepine core suggests possible dopaminergic modulation, though its specific receptor affinity remains uncharacterized in the evidence.
- Their planar structure facilitates π-π stacking, unlike the target compound’s three-dimensional benzazepine .
Crystallographic and Conformational Properties
- Isostructural Analogs : Compounds with fluorophenyl groups (e.g., those in ) crystallize in triclinic systems with P¯I symmetry. The fluorophenyl group in these analogs adopts a perpendicular orientation relative to the molecular plane, a feature that may influence the target compound’s solid-state behavior .
- Hirshfeld Surface Analysis : Chalcone derivatives () show intermolecular interactions (C–H···F, C–H···O) driven by fluorophenyl substituents. Similar interactions may stabilize the target compound’s crystal lattice .
Tabulated Comparison of Key Features
*Inferred from isostructural analogs in .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
